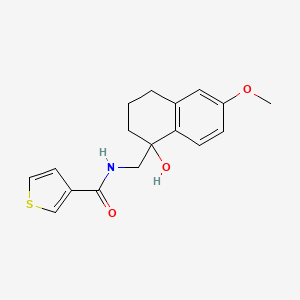
1-(4-Phenoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)propan-1-one is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Phenoxyphenyl)propan-1-one is 1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-(4-Phenoxyphenyl)propan-1-one is a powder at room temperature . The compound has a molecular weight of 226.27 and a molecular formula of C15H14O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-(4-Phenoxyphenyl)propan-1-one and its derivatives are used in synthesizing compounds with antimicrobial properties. For instance, a study by Čižmáriková et al. (2020) elaborates on synthesizing a homologous series of these compounds and testing them against human pathogens like Staphylococcus aureus and Escherichia coli. The findings indicated moderate antimicrobial activities (Čižmáriková et al., 2020).
Anti-inflammatory and Analgesic Agents
In pharmaceutical research, compounds derived from 1-(4-Phenoxyphenyl)propan-1-one have been explored for their anti-inflammatory and analgesic properties. A study by Husain et al. (2008) synthesized a novel series of these compounds and evaluated their effectiveness in reducing inflammation and pain in animal models. Some compounds exhibited significant anti-inflammatory and analgesic activities (Husain et al., 2008).
Bioremediation Applications
The potential of 1-(4-Phenoxyphenyl)propan-1-one derivatives in environmental applications has been researched. Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a related compound, indicating the relevance of such compounds in environmental science (Chhaya & Gupte, 2013).
Spectroscopy and Molecular Docking Studies
Research also delves into the structural and functional analysis of these compounds. Rajamani et al. (2020) conducted a study focusing on the synthesis, characterization, and computational analysis of a specific derivative, providing insights into its chemical reactivity and potential biological properties (Rajamani et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(4-Phenoxyphenyl)propan-1-one is currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its status as a biochemical used in proteomics research , it may influence a variety of pathways. Detailed studies are needed to elucidate the specific pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects on cellular processes. Detailed studies are needed to understand these effects.
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZCBGGPZINEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride](/img/structure/B2855718.png)
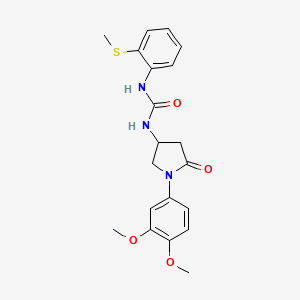
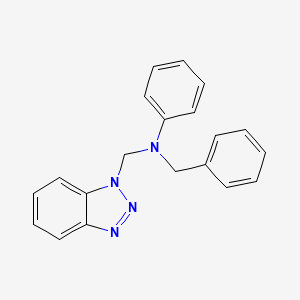
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855723.png)
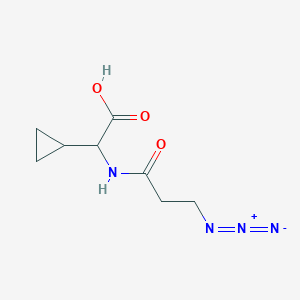
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)
![1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone](/img/structure/B2855728.png)
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)
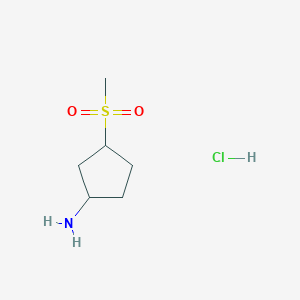
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)
